molecular formula C16H21N3O5 B5192516 3-[3-(dimethylamino)propyliminomethyl]-1H-indol-2-ol;oxalic acid

3-[3-(dimethylamino)propyliminomethyl]-1H-indol-2-ol;oxalic acid

Cat. No.: B5192516
M. Wt: 335.35 g/mol
InChI Key: ZDVCWGPZXOASBQ-UHFFFAOYSA-N
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Description

3-[3-(dimethylamino)propyliminomethyl]-1H-indol-2-ol;oxalic acid is a complex organic compound with significant applications in various fields of scientific research This compound is known for its unique chemical structure, which includes an indole ring, a dimethylamino group, and an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(dimethylamino)propyliminomethyl]-1H-indol-2-ol;oxalic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole ring is replaced by a dimethylamino group.

    Formation of the Iminomethyl Group: The iminomethyl group can be formed through a condensation reaction between the indole derivative and a suitable aldehyde or ketone.

    Addition of Oxalic Acid: The final step involves the reaction of the synthesized compound with oxalic acid to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include continuous flow reactors, high-pressure reactors, and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

3-[3-(dimethylamino)propyliminomethyl]-1H-indol-2-ol;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indole derivatives, while reduction may produce reduced indole derivatives. Substitution reactions can lead to a variety of substituted indole compounds.

Scientific Research Applications

3-[3-(dimethylamino)propyliminomethyl]-1H-indol-2-ol;oxalic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[3-(dimethylamino)propyliminomethyl]-1H-indol-2-ol;oxalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes, block receptor signaling pathways, or induce apoptosis in cancer cells. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(dimethylamino)-1-propylamine: A related compound with similar chemical properties but lacking the indole ring and oxalic acid moiety.

    N,N-dimethyl-1,3-propanediamine: Another related compound with a similar structure but different functional groups.

Uniqueness

3-[3-(dimethylamino)propyliminomethyl]-1H-indol-2-ol;oxalic acid is unique due to the presence of the indole ring, which imparts specific chemical and biological properties

Properties

IUPAC Name

3-[3-(dimethylamino)propyliminomethyl]-1H-indol-2-ol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O.C2H2O4/c1-17(2)9-5-8-15-10-12-11-6-3-4-7-13(11)16-14(12)18;3-1(4)2(5)6/h3-4,6-7,10,16,18H,5,8-9H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVCWGPZXOASBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN=CC1=C(NC2=CC=CC=C21)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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